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This document provides a comprehensive technical overview of the fumagillin (fma)
biosynthetic gene cluster in Aspergillus fumigatus. It details the genetic architecture, the
enzymatic pathway, quantitative production data, and the experimental methodologies used to
elucidate the function of this remarkable cluster.

Introduction to Fumagillin and the fma Gene Cluster

Fumagillin is a complex meroterpenoid produced by the fungus Aspergillus fumigatus, first
discovered in the 1940s.[1] It is renowned for its potent anti-angiogenic properties, which stem
from its ability to irreversibly inhibit human methionine aminopeptidase 2 (MetAP2).[2][3] This
activity has made fumagillin and its derivatives subjects of intense research for applications in
oncology and for treating microsporidiosis.[1]

The genetic blueprint for fumagillin biosynthesis was an enigma for many years, despite the
availability of the A. fumigatus genome.[4][5] It was eventually traced to a specific biosynthetic
gene cluster (BGC), now designated the fma cluster.[4][5] This cluster is located within a larger
"supercluster” on chromosome 8, which also contains the BGCs for two other secondary
metabolites, fumitremorgin B and pseurotin A.[1][6][7] The fma cluster itself comprises 15
genes, spanning from locus tag Afu8g00370 to Afu8g00520, which collaboratively synthesize
the final fumagillin molecule.[1]
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The Fumagillin Biosynthetic Pathway

The synthesis of fumagillin is a convergent process, involving two distinct metabolic arms that
create a sesquiterpene core and a polyketide side chain, which are later joined and modified.
The pathway was elucidated through a combination of gene deletion studies, heterologous
expression of pathway enzymes, and in vitro biochemical assays.[8][9]

The key steps are as follows:

o Sesquiterpene Core Formation: The pathway initiates with the cyclization of farnesyl
pyrophosphate (FPP) into the bicyclic sesquiterpene, B-trans-bergamotene. This reaction is
catalyzed by Fma-TC (Afu8g00520), a cryptic, membrane-bound Class | terpene cyclase.[2]

[6]

o Oxidative Tailoring of the Core: The B-trans-bergamotene scaffold undergoes a series of
complex oxidative modifications. A single, multifunctional cytochrome P450 monooxygenase,
Fma-P450 (Afu8g00510), performs an incredible sequence of reactions: an initial
hydroxylation, followed by the oxidative cleavage of the cyclobutane ring, and two
subsequent epoxidations to generate the highly oxygenated cyclohexane core of the
molecule, 5-keto-demethoxyfumagillol.[6][8]

o Further Core Modifications: The core is further tailored by two more enzymes. First, Fma-
C6H (Afu8g00480), a nonheme iron-dependent dioxygenase, hydroxylates the C6 position.
[6][8] This is followed by methylation of the newly installed hydroxyl group by the O-
methyltransferase Fma-MT (Afu8g00440), yielding 5-keto-fumagillol.[6][8] A stereoselective
ketoreductase, encoded by the partial PKS gene Afu8g00490, is crucial for controlling the C-
5 stereochemistry of hydroxylated intermediates.[6]

o Polyketide Side Chain Synthesis: Concurrently, a highly-reducing polyketide synthase (HR-
PKS), Fma-PKS (Afu8g00370), synthesizes a dodecapentaenoate polyketide chain from
malonyl-CoA and NADPH.[2][6]

o Acylation: The acyltransferase Fma-AT (Afu8g00380) catalyzes the esterification of the fully
modified sesquiterpene core (demethoxyfumagillol) with the polyketide chain, forming the
intermediate prefumagillin.[6]
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e Final Oxidative Cleavage: In the final step, an antibiotic biosynthesis monooxygenase, Fma-
ABM (Afu8g00470), is believed to catalyze the oxidative cleavage of the polyene side chain
of prefumagillin to form the terminal dicarboxylic acid moiety, completing the synthesis of

fumagillin.[6]
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Caption: The convergent biosynthetic pathway of fumagillin.

Functional Roles and Regulation of fma Genes

The functions of the core biosynthetic genes have been confirmed through rigorous
experimentation. A summary of key genes and their verified or putative functions is presented

below.
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Gene Locus
(Af293)

Common Name

Protein Function

Evidence

Afu8g00520

fma-TC

Membrane-bound

terpene cyclase

Heterologous
expression and in vitro
assay confirmed
conversion of FPP to

B-trans-bergamotene.

[2]

Afu8g00510

fma-P450

Multifunctional P450

monooxygenase

Gene knockout and
chemical
complementation
showed its role in
multi-step oxidation of

the terpene core.[6]

Afu8g00370

fma-PKS

Highly-reducing
polyketide synthase

Deletion abolished
fumagillin production
and led to
accumulation of the

terpene intermediate.

[2]

Afu8g00380

fma-AT

Acyltransferase

In vitro assays with
Fma-PKS showed it
transfers the
polyketide chain to the

sesquiterpene core.[2]

Afu8g00490

Partial PKS
(Ketoreductase

domain)

Deletion resulted in an
86% decrease in
fumagillin production,
indicating a role in

stereocontrol.[6]

Afu8g00480

fma-C6H

Nonheme iron-
dependent

dioxygenase

Characterized as the
C6-hydroxylating
enzyme in the
pathway.[6][8]
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Characterized as the

enzyme responsible

Afu8g00440 fma-MT O-methyltransferase for methylating the
C6-hydroxyl group.[6]
[718]
Proposed to catalyze
] the final oxidative
ABM family
Afu8g00470 fma-ABM cleavage of the
monooxygenase _ , ,
polyketide side chain.
[6]
Deletion of this
pathway-specific
C6-type transcription regulator silences the
Afu8g00420 fumR )
factor cluster and abolishes
fumagillin production.
[10]
Putative self-
Methionine resistance enzyme, as
Afu8g00410 - aminopeptidase 2 MetAP2 is the known

(MetAP2)

target of fumagillin.[1]
[2]

The entire fma cluster is under the control of a pathway-specific Zn(11)2Cys6 transcription

factor, FumR (Afu8g00420).[10] The expression of fumR itself is dependent on the global

secondary metabolism regulators VeA and LaeA, which are components of the fungal velvet

complex, thereby linking fumagillin production to broader cellular developmental processes.[10]

Quantitative Data on Fumagillin Biosynthesis

Quantitative analyses from various studies provide insight into the efficiency of the pathway

and the impact of genetic modifications.
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Experiment Condition Result Reference
Deletion of 86% decrease in
Gene Deletion ketoreductase gene fumagillin production [6]
(Afu8g00490) titer in A. fumigatus.
Co-expression of fma-
PKS and fma-AT in S. 1.1 mg of the acylated
Heterologous cerevisiae with 2.5 mg  intermediate 2]
Expression of (prefumagillin) was
demethoxyfumagillol purified.
fed to the culture.
Feeding ~40 pg/mL of
] g . Ha Biosynthesis of
Chemical prefumagillin to the o
) fumagillin was [2]
Complementation Afma-PKS mutant
) successfully restored.
strain.
Optimized pH and Fumagillin yield
Fermentation liquid volume using increased from a (1]
Optimization response surface baseline of 10-15% to
methodology. 30-35%.
Showed a 50%
Mouse model of )
mortality rate,
) ] pulmonary
In Vivo Virulence T compared to 60% for
aspergillosis infected [12]

Study

with AfmaA (fma-TC)

strain.

the wild-type strain,
suggesting a role in

virulence.

Experimental Protocols

The elucidation of the fma cluster function has relied on several key molecular biology and

analytical chemistry techniques.
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Caption: A typical workflow for the functional characterization of a fma gene.
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Protocol 1: Targeted Gene Deletion in A. fumigatus

This protocol is based on methods used for deleting genes like fma-PKS.[2]

Strain Selection: Utilize an A. fumigatus strain deficient in non-homologous end joining
(NHEJ), such as CEA17 akuBKUS8QO, to increase the frequency of homologous
recombination.

Construct Assembly: Create a gene replacement cassette. This typically consists of a
selectable marker (e.g., pyrG auxotrophic marker) flanked by ~1.5-2.0 kb regions
homologous to the sequences immediately upstream and downstream of the target gene's
open reading frame.

Protoplast Formation: Grow the selected A. fumigatus strain in liquid culture. Harvest the
mycelia and treat with a lytic enzyme mixture (e.g., Glucanex) to digest the cell walls and
release protoplasts.

Transformation: Introduce the gene replacement cassette (~5-10 pg) into the prepared
protoplasts using a PEG/CaClz-mediated method.[13]

Selection and Screening: Plate the transformed protoplasts on selective media (e.g., minimal
media lacking uridine/uracil for pyrG selection). Screen the resulting transformants by
diagnostic PCR using primers that bind outside the integration site and within the marker
gene to confirm homologous recombination.

Metabolite Analysis: Cultivate the confirmed knockout mutant alongside the wild-type strain.
Extract secondary metabolites from the culture filtrate and mycelia using ethyl acetate.
Analyze the extracts via HPLC and LC-MS to confirm the abolishment of fumagillin
production and identify any accumulated pathway intermediates.[2][7]

Protocol 2: Heterologous Expression and In Vitro Assay

This protocol describes the functional characterization of enzymes like Fma-PKS and Fma-AT.

[2]

e Host Strain: Use a suitable expression host, such as Saccharomyces cerevisiae BJ5464-
NpgA, which is optimized for expressing large fungal PKSs.[2]
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e Vector Construction: Clone the full-length cDNA of the target gene (e.g., fma-PKS) into a
yeast expression vector containing a strong promoter (e.g., GAL1) and a C-terminal 6xHis
tag for purification.

e Yeast Transformation: Transform the expression vector into the S. cerevisiae host strain
using the lithium acetate method.

o Protein Expression and Purification: Grow the transformed yeast in selective media. Induce
protein expression by adding galactose. Harvest the cells, lyse them, and purify the 6xHis-
tagged protein from the soluble fraction using Ni2*-affinity chromatography.[2]

e In Vitro Enzymatic Assay:

o

Prepare a reaction buffer appropriate for the enzyme class.

o For Fma-PKS and Fma-AT co-incubation: Combine purified Fma-PKS, purified Fma-AT,
the sesquiterpene substrate (demethoxyfumagillol, ~1 mM), malonyl-CoA, and NADPH in
the reaction buffer.[2]

o Incubate the reaction at an optimal temperature (e.g., 28-30°C) for several hours.

[e]

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

e Product Analysis: Analyze the extracted products by HPLC and LC-MS to verify the
formation of the expected molecule (e.g., prefumagillin) by comparing its mass and retention
time to known standards or predicted values.[2] Further characterization can be done using
NMR if sufficient material is produced.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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